5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
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Overview
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-hydroxyphenyl)-6-(2-phenylethyl)- is a complex organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-hydroxyphenyl)-6-(2-phenylethyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the thio group, hydroxy groups, and phenyl groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the pyranone ring to form dihydropyranone derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: The parent compound with a simpler structure.
3-((2-(1,1-Dimethylethyl)-5-methylphenyl)thio)-2H-pyran-2-one: A similar compound with fewer substituents.
4-Hydroxy-6-(4-hydroxyphenyl)-2H-pyran-2-one: A compound with similar hydroxy and phenyl groups.
Uniqueness
The uniqueness of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-hydroxyphenyl)-6-(2-phenylethyl)- lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
197915-32-5 |
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Molecular Formula |
C30H32O4S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-(2-tert-butyl-5-methylphenyl)sulfanyl-4-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C30H32O4S/c1-20-10-15-24(29(2,3)4)26(18-20)35-27-25(32)19-30(34-28(27)33,22-11-13-23(31)14-12-22)17-16-21-8-6-5-7-9-21/h5-15,18,31-32H,16-17,19H2,1-4H3 |
InChI Key |
GBBFJCPSWJDLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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